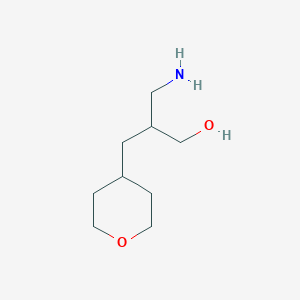

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Descripción

Propiedades

IUPAC Name |

2-(aminomethyl)-3-(oxan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c10-6-9(7-11)5-8-1-3-12-4-2-8/h8-9,11H,1-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSSBBDDRXAFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CC(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol structure elucidation

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol. The structural confirmation of novel chemical entities is a cornerstone of drug discovery and chemical research, demanding a rigorous and orthogonal analytical approach. This document moves beyond a simple listing of techniques, offering a logical workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and definitive X-ray Crystallography. We will explore the causality behind experimental choices, detailing not only the "how" but the "why" of each step. The guide culminates in the use of computational chemistry as a powerful tool for validating experimental findings, ensuring a self-validating and trustworthy structural assignment for researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is a saturated heterocyclic compound featuring a primary amine, a primary alcohol, and an oxane (tetrahydropyran) ring. The presence of these functional groups suggests potential applications in medicinal chemistry, where such scaffolds can serve as versatile intermediates or pharmacologically active agents. The molecule's non-conjugated, flexible aliphatic structure presents a classic challenge for structure elucidation, requiring a synergistic application of modern spectroscopic methods to map its atomic connectivity and three-dimensional arrangement. This guide presents a logical progression of analyses designed to systematically unravel the molecule's structure.

Chapter 1: The Foundational Workflow - An Overview

Caption: Overall workflow for structure elucidation.

Chapter 2: Initial Characterization - Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): Defining the Molecular Boundaries

Mass spectrometry is the first-line technique to determine the molecular weight (MW) and molecular formula of a compound.[1][2] For a molecule like 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol, which contains nitrogen, the Nitrogen Rule is a key diagnostic tool. The rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3]

Predicted Molecular Ion: C₉H₁₉NO₂ has a calculated monoisotopic mass of 173.14 Da . The presence of one nitrogen atom dictates an odd nominal mass, which is immediately verifiable.

Fragmentation Analysis: The fragmentation pattern provides a "fingerprint" and confirms structural motifs.[2][4] For aliphatic amines and alcohols, the predominant fragmentation pathway is α-cleavage, where the C-C bond nearest the heteroatom is broken.[5][6]

| Predicted m/z | Proposed Fragment Ion | Reasoning for Fragmentation |

| 173 | [C₉H₁₉NO₂]⁺ | Molecular Ion (M⁺) |

| 156 | [C₉H₁₈NO]⁺ | Loss of a hydroxyl radical (•OH) is less common but possible. A more likely M-17 is loss of NH₃. |

| 155 | [C₉H₁₇NO]⁺ | Loss of water (H₂O) from the molecular ion. |

| 142 | [C₈H₁₆NO]⁺ | α-cleavage with loss of the •CH₂OH radical. |

| 114 | [C₆H₁₂NO]⁺ | Cleavage of the bond between the propanol backbone and the oxane ring. |

| 85 | [C₅H₉O]⁺ | The oxanylmethyl cation resulting from cleavage at the C2-C1' bond. |

| 30 | [CH₂NH₂]⁺ | A characteristic fragment for primary amines resulting from α-cleavage. This is often the base peak.[7] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.[8]

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 10 to 300 to ensure capture of the molecular ion and all relevant fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic losses and fragments, comparing them against predicted pathways.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance and Significance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, broad absorption, indicative of the hydroxyl group and hydrogen bonding.[9] |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Two distinct, sharp-to-medium bands (symmetric and asymmetric stretching), confirming the -NH₂ group.[3][5][9][10] These are typically sharper than O-H bands.[3][5][9] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, sharp absorptions from the various CH₂ and CH groups. |

| N-H Bend (Primary Amine) | 1580 - 1650 | Medium intensity scissoring vibration, further evidence of the -NH₂ group.[10] |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong absorption band confirming the primary alcohol. |

| C-O-C Stretch (Ether) | 1070 - 1150 | Strong absorption from the oxane ring ether linkage. |

| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium to weak absorption.[10] |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: If the sample is a liquid or oil, place a single drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform background subtraction and baseline correction.

-

Interpretation: Correlate the observed absorption bands with known functional group frequencies to confirm the presence of the alcohol, amine, and ether moieties.

Chapter 3: The Core Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for each unique proton and carbon environment in 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol. Protons and carbons attached to or near electronegative atoms (O, N) are deshielded and appear at a higher chemical shift (further downfield).[3][5][9]

Structure with Atom Numbering:

Table 3.1: Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Justification |

|---|---|---|---|---|

| H1 | ~3.60 | dd | 2H | Adjacent to -OH group (deshielded) and CH group. |

| H2 | ~1.80 | m | 1H | Complex multiplet due to coupling with H1, H3, and H1'. |

| H3 | ~2.85 | d | 2H | Adjacent to -NH₂ group (deshielded) and CH group. |

| H1' | ~1.55 | d | 2H | Methylene bridge, adjacent to CH group. |

| H4' | ~1.65 | m | 1H | Methine proton on oxane ring. |

| H3', H5' (axial) | ~1.30 | m | 2H | Axial protons on oxane ring. |

| H3', H5' (equatorial) | ~3.90 | m | 2H | Equatorial protons on oxane ring, deshielded by oxygen. |

| H2', H6' (axial) | ~1.40 | m | 2H | Axial protons on oxane ring. |

| H2', H6' (equatorial) | ~3.40 | m | 2H | Equatorial protons on oxane ring, deshielded by oxygen. |

| NH₂ (3a) | ~1.5-3.0 | br s | 2H | Broad singlet, exchangeable with D₂O.[3][5][9] |

| OH (1a) | ~2.0-4.0 | br s | 1H | Broad singlet, exchangeable with D₂O.[3][9] |

Table 3.2: Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Justification |

|---|---|---|

| C1 | ~65.0 | Carbon attached to -OH group (deshielded). |

| C2 | ~42.0 | Aliphatic methine carbon. |

| C3 | ~45.0 | Carbon attached to -NH₂ group (deshielded). |

| C1' | ~35.0 | Aliphatic methylene bridge carbon. |

| C4' | ~32.0 | Methine carbon of the oxane ring. |

| C3', C5' | ~30.0 | Methylene carbons of the oxane ring. |

| C2', C6' | ~68.0 | Methylene carbons adjacent to the ether oxygen (deshielded). |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for how they connect.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing out the carbon backbone.

Caption: Predicted ¹H-¹H COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum. For example, it would show a correlation between the proton signal at ~3.60 ppm (H1) and the carbon signal at ~65.0 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of different spin systems and the unambiguous placement of non-protonated carbons or entire functional groups.

Key Predicted HMBC Correlations:

-

H1 to C2: Confirms the propanol backbone.

-

H3 to C2: Confirms the amino-propane linkage.

-

H1' to C2 and C4': This is the crucial link, proving that the oxane ring is attached via the methylene bridge (C1') to the C2 position of the propanol chain.

-

H2', H6' to C4': Confirms connectivity within the oxane ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Note chemical shifts, integration, and multiplicities. To confirm -NH₂ and -OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the exchangeable proton signals will disappear.[3][5][9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe a single peak for each unique carbon.

-

2D NMR Acquisition: Perform a suite of 2D experiments, including COSY, HSQC, and HMBC, using standard pulse programs on the spectrometer.

-

Data Analysis:

-

Use the ¹H spectrum to identify all proton environments.

-

Use the HSQC spectrum to assign the signals in the ¹³C spectrum.

-

Use COSY correlations to trace H-H connectivities along the aliphatic chains.

-

Use HMBC correlations to piece together the fragments, definitively linking the oxane ring to the propanol backbone.

-

Chapter 4: Definitive and Corroborative Methods

X-ray Crystallography: The Gold Standard

For any novel compound, X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the solid state by analyzing how X-rays diffract through a single crystal.

Prerequisites: This technique requires a high-quality single crystal (typically >0.1 mm in all dimensions), which can sometimes be challenging to obtain for flexible molecules.[11][12]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often difficult step.[11][12] Screen various solvents and solvent systems (e.g., slow evaporation from ethanol/water, vapor diffusion with ethyl acetate/hexanes) to grow diffraction-quality single crystals.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The instrument rotates the crystal and collects the diffraction pattern (angles and intensities of reflected X-rays).[11][12]

-

Structure Solution and Refinement: The diffraction data is processed using specialized software. The phase problem is solved (often using direct methods for small molecules) to generate an initial electron density map.[12] This map is then used to build and refine an atomic model of the molecule, yielding precise bond lengths, bond angles, and torsional angles.

Computational Chemistry: Validating the Hypothesis

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful corroborative tool.[13][14] By calculating theoretical NMR chemical shifts and comparing them to experimental values, one can gain significant confidence in the structural assignment.[15]

Protocol: DFT-Based NMR Chemical Shift Prediction

-

Model Building: Construct a 3D model of the proposed structure, 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol.

-

Conformational Search: Perform a conformational search to find the lowest energy conformers of the molecule, as the observed NMR spectrum is a population-weighted average of all significant conformers.

-

Geometry Optimization and Shielding Calculation: For each low-energy conformer, perform a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) NMR shielding calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Data Analysis: Calculate the Boltzmann-averaged shielding constants for each nucleus. Convert these to chemical shifts by referencing them against the calculated shielding of TMS with the same level of theory.

-

Correlation: Plot the experimental chemical shifts versus the calculated chemical shifts. A strong linear correlation (R² > 0.99) provides powerful evidence that the proposed structure is correct.

Conclusion

The structure elucidation of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. Mass spectrometry and IR spectroscopy provide the initial framework by defining the molecular formula and constituent functional groups. High-resolution 1D and 2D NMR spectroscopy then meticulously map the atomic connectivity, allowing for the assembly of a complete structural hypothesis. This hypothesis is then definitively confirmed by the unparalleled detail of single-crystal X-ray crystallography and further validated through the strong correlation between experimental and computationally predicted data. By following this rigorous, self-validating workflow, researchers can achieve an unimpeachable structural assignment, providing the solid foundation necessary for any further investigation into the molecule's chemical and biological properties.

References

- Structure Determination Of Organic Compounds. (n.d.). Google AI. Retrieved March 14, 2026.

- Leiro, V., Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters, 10(13), 2733–2736.

- Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved March 14, 2026.

- Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and.... Retrieved March 14, 2026.

- Synthesis, Structure Analysis, Theoretical Calculations and Relative Protonation Constants by NMR of Secondary Amino Alcohols. (2025). Magnetic Resonance in Chemistry.

- 24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved March 14, 2026.

- Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved March 14, 2026.

- Linington, R. G., Naman, C. B., & Al-Awadhi, F. (2019). Computationally-assisted discovery and structure elucidation of natural products. Journal of Industrial Microbiology & Biotechnology, 46(3-4), 335-348.

- Vibrational Spectra of Primary and Secondary Aliphatic Amines. (n.d.). Journal of the American Chemical Society.

- IR: amines. (n.d.). University of Calgary. Retrieved March 14, 2026.

- Absolute configuration of amino alcohols by 1H-NMR. (2005).

- Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. (2025). Request PDF.

- An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Journal of Pharmaceutical Research and Reports.

- X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved March 14, 2026.

- Computational Organic Chemistry. (n.d.). ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved March 14, 2026.

- Absolute configuration of amino alcohols by H-1-NMR. (2005). Chemical Communications.

- 3-Amino-2-(aminomethyl)-1-propanol. (n.d.). PubChem. Retrieved March 14, 2026.

- Absolute Configuration of Small Molecules by Co‐Crystallization. (2016).

- 3-amino-2-methylpropan-1-ol. (n.d.). Sigma-Aldrich. Retrieved March 14, 2026.

- Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111.

- 3-amino-2-methylpropan-1-ol. (n.d.). ChemicalBook. Retrieved March 14, 2026.

- X-ray Crystallography. (n.d.).

- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences. Retrieved March 14, 2026.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved March 14, 2026.

- X-ray crystallography. (n.d.). In Wikipedia. Retrieved March 14, 2026.

- Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved March 14, 2026.

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved March 14, 2026.

- Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved March 14, 2026.

- Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.

- 3-Amino-2-(furan-2-ylmethyl)propan-1-ol. (n.d.). ChemScene. Retrieved March 14, 2026.

- Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide. (n.d.). Benchchem. Retrieved March 14, 2026.

- 1-Propanol, 3-amino-. (n.d.). NIST WebBook. Retrieved March 14, 2026.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.

- 3-Amino-2-methyl-1-(oxolan-3-yl)propan-1-ol. (n.d.). BLDpharm. Retrieved March 14, 2026.

- 2-Amino-2-methyl-1-propanol. (n.d.). PubChem. Retrieved March 14, 2026.

- 2‐Amino‐2‐hydroxymethyl‐1,3‐propanediol. (n.d.).

- FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). Magnetochemistry. MDPI.

- Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. (n.d.). Retrieved March 14, 2026.

- An In-depth Technical Guide to 3-Amino-1-(furan-3-yl)propan-1-ol (CAS 1023733-77-4). (n.d.). Benchchem. Retrieved March 14, 2026.

- 13C NMR of 1-Propanol. (n.d.). University of Calgary. Retrieved March 14, 2026.

- 3-AMINO-1,2- PROPANEDIOL (APD). (n.d.). Borregaard. Retrieved March 14, 2026.

- 3-(Benzylmethylamino)-1-propanol. (n.d.). NIST WebBook. Retrieved March 14, 2026.

- 3-Amino-1-propanol - Optional[Near IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 14, 2026.

- 3-Amino-1,2-propanediol(616-30-8)IR1. (n.d.). ChemicalBook. Retrieved March 14, 2026.

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. longdom.org [longdom.org]

- 14. eolss.net [eolss.net]

- 15. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol CAS number and identifiers

An In-depth Technical Guide to 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

Disclaimer: Publicly available information for 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol, including a specific CAS number, is limited. This guide has been constructed by synthesizing data from structurally analogous compounds, established chemical principles, and predictive modeling. The information herein is intended for research and development purposes and should be used as a strategic reference. All experimental procedures should be undertaken with rigorous safety precautions and validated by independent analytical methods.

Introduction

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is a bifunctional organic molecule featuring a primary amine, a primary alcohol, and a tetrahydropyran (THP) ring, also known as an oxane. This unique combination of functional groups makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The amino alcohol backbone is a well-established pharmacophore present in numerous therapeutic agents.[1][2] Concurrently, the tetrahydropyran ring is recognized as a "privileged scaffold" in drug discovery, often incorporated to enhance physicochemical properties such as solubility and metabolic stability, thereby improving a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

This technical guide provides a comprehensive overview of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol, covering its identifiers, predicted physicochemical properties, plausible synthetic routes, potential applications, and safety protocols, based on an analysis of its core structural motifs.

PART 1: Chemical Identifiers and Predicted Physicochemical Properties

While a registered CAS number has not been identified, the compound can be described by the following identifiers. The physicochemical properties listed are predicted based on its structure and data from analogous compounds, offering a baseline for experimental design.

| Identifier | Value |

| IUPAC Name | 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol |

| Synonyms | 3-Amino-2-(tetrahydro-2H-pyran-4-ylmethyl)propan-1-ol |

| Molecular Formula | C₉H₁₉NO₂ |

| Molecular Weight | 173.25 g/mol |

| Predicted LogP | -0.5 to 0.5 |

| Predicted pKa (Amine) | 9.5 - 10.5 |

| Predicted Boiling Point | ~280-320 °C |

| Predicted Solubility | High solubility in water and polar organic solvents.[2] |

PART 2: Synthesis and Characterization

Proposed Synthetic Pathway

A validated synthetic protocol for this specific molecule is not publicly available. However, a plausible and efficient route can be designed based on established methodologies for the synthesis of 2-substituted 1,3-amino alcohols. A robust strategy involves a nitro-Michael addition followed by a tandem reduction of the nitro group and an ester.

The proposed two-step synthesis begins with a Michael addition of nitromethane to an acrylate ester bearing the tetrahydropyran moiety. The resulting nitro ester is then reduced to yield the target amino alcohol.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of Ethyl 3-nitro-2-(oxan-4-ylmethyl)propanoate

-

Preparation: To a solution of ethyl 2-(oxan-4-ylmethyl)acrylate (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF), add nitromethane (1.5 eq).

-

Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), dropwise (0.2 eq).

-

Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel.

Step 2: Synthesis of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

-

Preparation: Prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (3.0-4.0 eq), in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the suspension to 0°C.

-

Addition: Dissolve the purified ethyl 3-nitro-2-(oxan-4-ylmethyl)propanoate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature or gently reflux for 4-8 hours until the reduction is complete (monitored by TLC or LC-MS).

-

Quenching (Fieser workup): Cautiously quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

-

Final Purification: The final product can be further purified by column chromatography or crystallization if necessary.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the protons on the carbon bearing the hydroxyl group (~3.5-3.7 ppm), the carbon bearing the amino group (~2.8-3.0 ppm), and the protons of the tetrahydropyran ring (~3.3-4.0 ppm and ~1.2-1.8 ppm).

-

¹³C NMR will confirm the presence of the nine distinct carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 174.25.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic broad absorption bands for the O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region) and C-O stretches around 1050-1150 cm⁻¹.

PART 3: Potential Applications and Biological Relevance

The structural components of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol suggest significant potential in drug discovery and development.

The Role of the Tetrahydropyran (THP) Scaffold

The THP ring is a highly valued structural motif in medicinal chemistry.[3][5] It serves as a saturated, non-planar bioisostere for a benzene ring or a cyclohexyl group but with improved properties. The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.[4] More importantly, its incorporation often leads to:

-

Reduced Lipophilicity: Compared to its carbocyclic analog (cyclohexane), the THP ring lowers the molecule's LogP, which can improve its pharmacokinetic profile.[4]

-

Enhanced Aqueous Solubility: The polar ether linkage improves solubility, which is crucial for drug formulation and bioavailability.

-

Metabolic Stability: The THP ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.

The Amino Alcohol Pharmacophore

Amino alcohols are fundamental building blocks for a vast number of pharmaceuticals.[1][2] This structural motif is key to the activity of beta-blockers (for hypertension), certain antiviral agents, and other therapeutics. The amine provides a basic center for salt formation and hydrogen bonding, while the alcohol can also participate in crucial hydrogen bond interactions with protein targets.

Given these features, 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is a promising scaffold for building libraries of novel compounds for screening against a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and proteases.

PART 4: Safety and Handling

No specific safety data exists for this compound. However, based on the properties of similar amino alcohols, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9] Amino alcohols can be skin and eye irritants or corrosive. Avoid direct contact.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- BenchChem. (2025). Physicochemical Properties of Novel Amino Alcohol Ligands: An In-depth Technical Guide.

- Fiveable. (2025). Aminoalcohol Definition - Organic Chemistry Key Term.

- Boc Sciences. (2024).

- BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.

- Royal Society of Chemistry. (2026).

- PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.

- Wikipedia. (n.d.). Alkanolamine.

- MDPI. (n.d.).

- Nippon Nyukazai Co., Ltd. (2015).

- ResearchGate. (n.d.).

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-[(HYDROXYMETHYL)AMINO]ETHANOL.

- University of Babylon. (2018). PROPERTIES OF AMINO ACIDS A. Isomerism.

- PubMed. (n.d.). Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents.

- AAT Bioquest. (2024). What are the physical properties of an amino functional group?.

- Carl ROTH. (n.d.).

- ChemicalBook. (n.d.). (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL synthesis.

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol.

- ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime.

- Thermo Fisher Scientific. (2008).

- BenchChem. (2025). A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)

- ChemicalBook. (2022).

- Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.

- ResearchGate. (n.d.).

Sources

- 1. fiveable.me [fiveable.me]

- 2. Alkanolamine - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. nj.gov [nj.gov]

Biological activity screening of novel amino alcohols

Strategic Discovery and Biological Activity Screening of Novel β -Amino Alcohols

The Privileged Chemical Space of β -Amino Alcohols

As a Senior Application Scientist in drug discovery, I approach the β -amino alcohol moiety not merely as a functional group, but as a privileged pharmacophore. Its unique structural topology—featuring adjacent hydrogen-bond donating and accepting groups alongside contiguous stereocenters—enables high-fidelity interactions with complex biological targets. From the antitubercular agent ethambutol to modern sphingosine analogs, this scaffold provides a versatile foundation for developing novel antimicrobial, anticancer, and insecticidal agents[1].

The core challenge in amino alcohol drug development is not just synthesizing libraries, but designing highly orthogonal, self-validating biological screening workflows that accurately translate chemical diversity into actionable mechanistic insights.

Rational Library Synthesis: Epoxide Aminolysis

The most robust method for generating structurally diverse β -amino alcohol libraries is the regioselective ring-opening aminolysis of epoxides. By reacting natural product-derived epoxides (such as those derived from eugenol or cardanol) with various aliphatic and aromatic amines, we can rapidly expand chemical space,.

Fig 1: Workflow from epoxide aminolysis to high-throughput biological screening.

High-Throughput Biological Screening Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Relying on a single readout often leads to false positives; therefore, our workflows integrate orthogonal validation steps.

Antimicrobial Susceptibility Testing (AST) via Resazurin Microtiter Assay

When screening novel amphiphilic amino alcohols (such as cardanol or benzotriazole derivatives) for antibacterial activity, standard OD600 optical density measurements are fundamentally flawed. Amphiphilic compounds often form micelles or precipitate in aqueous broth, creating false-positive turbidity.

Causality in Design: We utilize a resazurin-based metabolic assay. Resazurin acts as an orthogonal terminal electron acceptor. Viable bacteria reduce the non-fluorescent blue dye to highly fluorescent pink resorufin, completely decoupling the physical solubility of the drug from the biological viability readout.

Step-by-Step Methodology:

-

Inoculum Standardization: Prepare bacterial suspensions (e.g., Staphylococcus aureus ATCC 25923) and adjust to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Reasoning: Strict Multiplicity of Infection (MOI) control prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug.

-

Compound Arraying: Perform 2-fold serial dilutions of the amino alcohol library in 96-well plates (ranging from 128 µg/mL to 0.25 µg/mL). Include a vehicle control (1% DMSO) and a positive control (e.g., Ciprofloxacin)[2].

-

Incubation & Metabolic Labeling: Incubate plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2–4 hours.

-

Fluorometric Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the blue-to-pink color shift, indicating complete metabolic arrest.

Anticancer Cytotoxicity and Apoptotic Profiling

When evaluating eugenol-derived β -amino alcohols against human cancer cell lines (e.g., AGS gastric adenocarcinoma and A549 lung adenocarcinoma), a mere reduction in cell viability is insufficient. The system must differentiate between non-specific necrosis (acute toxicity) and programmed cell death (apoptosis)[3].

Step-by-Step Methodology:

-

Cell Seeding and Synchronization: Seed AGS/A549 cells at 10,000 cells/well in 96-well plates. Allow 24 hours for attachment. Reasoning: This ensures cells enter the logarithmic growth phase, maximizing their susceptibility to xenobiotic stress and normalizing baseline metabolism.

-

Time-Course Exposure: Expose cells to the amino alcohol library for 24h, 48h, and 72h. Reasoning: Time-dependent tracking is essential. Cytostatic drugs will show a plateau in viability reduction, whereas cytotoxic drugs will show progressive cell death over 72 hours.

-

Primary Readout (PrestoBlue): Add PrestoBlue reagent (1:10 volume) and incubate for 30 minutes. Quantify fluorescence to determine the IC50.

-

Secondary Readout (Caspase-3/7 Activation): For hits showing IC50 < 10 µM, lyse cells and introduce a proluminescent caspase-3/7 substrate. Reasoning: Luminescence directly correlates with executioner caspase activity, definitively proving that the mechanism of action is apoptosis rather than membrane rupture.

Fig 2: Caspase-dependent apoptotic pathway induced by eugenol β-amino alcohols.

Quantitative Structure-Activity Relationship (QSAR) Insights

The biological activity of β -amino alcohols is highly dependent on their stereochemistry and terminal substituents. For instance, in target-based screening against Leukotriene A4 Hydrolase (LTA4H), the (R)-enantiomer of LYS006 derivatives exhibited an IC50 of 3.6 nM, while the (S)-enantiomer was drastically less potent[4]. The contiguous stereocenters dictate their spatial orientation within chiral enzymatic pockets, making racemic screening prone to false negatives.

Below is a summary of quantitative data for novel amino alcohol derivatives recently reported in the literature:

| Compound Class | Target / Cell Line | Best Reported Activity | Mechanism / Notes |

| Cardanol-based β-amino alcohols | S. aureus (Gram-positive) | MIC = 3.90 µg/mL | Amphiphilic disruption of bacterial membranes[5]. |

| Benzotriazole-based β-amino alcohols | S. aureus (ATCC 25923) | MIC = 8 µM | Enhanced penetration via heterocyclic core[2]. |

| Eugenol β-amino alcohols | AGS (Gastric Adenocarcinoma) | High Cytotoxicity | Triggers caspase-dependent apoptosis[3]. |

| LYS006 Derivatives (C-2 linker) | Leukotriene A4 Hydrolase | IC50 = 3.6 nM | Highly stereoselective binding ((R)-enantiomer)[4]. |

Conclusion

The successful discovery of novel β -amino alcohol therapeutics requires a seamless integration of rational chemical synthesis and rigorous, self-validating biological screening. By employing orthogonal readouts—such as coupling metabolic viability assays with specific enzymatic cleavage tracking—researchers can confidently separate true pharmacological hits from assay artifacts, accelerating the pipeline from bench to bedside.

References

-

Synthesis, Antibacterial and Antitubercular Evaluation of Cardanol and Glycerol-Based β-Amino Alcohol Derivatives. SciELO. 5

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. 1

-

Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity. MDPI. 3

-

Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. ACS Omega. 2

-

Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase. ACS Publications. 4

-

Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights. PubMed. 6

Sources

- 1. Amino Alcohols as Potential Antibiotic and Antifungal Leads [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydropyran Scaffold: A Privileged Framework in Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The tetrahydropyran (THP), or oxane, moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties that often translate into improved pharmacokinetic profiles.[1][2] This six-membered oxygen-containing heterocycle is a structural component in a wide array of natural products and synthetic pharmaceuticals, demonstrating significant therapeutic potential across diverse disease areas including oncology, metabolic disorders, and infectious diseases.[3][4] This technical guide provides a comprehensive overview of the therapeutic applications of THP derivatives, with a detailed case study on the FDA-approved drug Gilteritinib. We will delve into the molecular mechanisms of action, present quantitative preclinical data, and provide detailed, field-proven experimental protocols for the evaluation of these compounds, offering researchers, scientists, and drug development professionals a thorough resource for advancing novel therapeutics based on this versatile scaffold.

Introduction: The Pharmacological Significance of the Tetrahydropyran Ring

The THP ring is more than just a structural linker; its inherent properties make it an attractive component for drug design. As a bioisostere of cyclohexane, the THP scaffold introduces a polar oxygen heteroatom. This feature can offer an additional point of contact with a biological target through hydrogen bonding, potentially increasing binding affinity and selectivity.[1] Furthermore, compared to its carbocyclic counterpart, the THP moiety generally imparts lower lipophilicity, a critical attribute for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The synthetic tractability of the THP ring allows for extensive chemical modification, enabling the creation of large, diverse compound libraries for screening. Methodologies such as the tethered enol-ether Prins cyclization provide robust routes to functionalized THP scaffolds, which can be further elaborated to explore structure-activity relationships (SAR).[5][6] This chemical versatility has led to the successful development of THP-containing drugs targeting a wide range of biological targets.

Therapeutic Applications Across Key Disease Areas

The utility of the THP scaffold is evident in the number of derivatives that have entered clinical development and practice.

-

Oncology: The THP moiety is found in numerous anticancer agents. Gilteritinib (Xospata®), an inhibitor of FLT3 and AXL kinases, is an FDA-approved treatment for Acute Myeloid Leukemia (AML).[1] Other examples include ATM kinase inhibitors like AZD0156, which has shown efficacy in mouse xenograft models and has undergone Phase I clinical trials.[1]

-

Metabolic Disease: In the realm of metabolic disorders, the THP ring is a key feature of the dipeptidyl peptidase-4 (DPP-4) inhibitor Omarigliptin, used for the treatment of type 2 diabetes.[1] Additionally, compounds like PF-06409577 are being investigated for diabetic nephropathy.[1]

-

Infectious Disease: The structural diversity of THP derivatives has been leveraged to combat infectious agents. BMS-986097 is an inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1] Furthermore, the related trioxane ring system, famously found in the antimalarial drug artemisinin, underscores the importance of oxygen-containing heterocycles in anti-infective therapy.[7]

-

Inflammation and Analgesia: Preclinical studies have demonstrated that certain THP derivatives possess significant anti-inflammatory and analgesic properties, often acting on pathways distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]

In-Depth Case Study: Gilteritinib (Xospata®)

Gilteritinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that exemplifies the successful application of the THP scaffold in targeted cancer therapy. It is approved for the treatment of adult patients with relapsed or refractory Acute Myeloid Leukemia (AML) harboring a FMS-like tyrosine kinase 3 (FLT3) mutation.[2][8]

Dual Mechanism of Action: Targeting FLT3 and AXL

The primary therapeutic effect of Gilteritinib stems from its potent inhibition of mutated FLT3, a receptor tyrosine kinase that is constitutively activated in about 30% of AML cases, leading to uncontrolled proliferation of leukemic cells.[2] Gilteritinib is a Type I inhibitor, meaning it binds to the ATP-binding pocket of FLT3 in both its active and inactive conformations. This allows it to effectively inhibit not only the common internal tandem duplication (ITD) mutations but also mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation, which confer resistance to other TKIs.[8][9]

Crucially, Gilteritinib also inhibits AXL, another receptor tyrosine kinase.[1][10] AXL overexpression is associated with a poor prognosis and can be a mechanism of resistance to other FLT3 inhibitors.[9] By dually targeting FLT3 and AXL, Gilteritinib can overcome certain resistance mechanisms driven by the bone marrow microenvironment, leading to more durable clinical responses.[1]

The inhibition of FLT3 and AXL autophosphorylation by Gilteritinib blocks downstream pro-survival and proliferative signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, ultimately inducing apoptosis in malignant cells.[2][11]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. Gilteritinib: potent targeting of FLT3 mutations in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stereoisomers of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol: Synthesis, Separation, and Characterization

Executive Summary: In the landscape of pharmaceutical development, the stereochemical configuration of a molecule is a critical determinant of its pharmacological and toxicological profile. This guide provides an in-depth technical overview of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol, a chiral 1,3-amino alcohol. We will dissect its molecular structure to identify the source of its stereoisomerism, detail robust methodologies for both racemic and asymmetric synthesis, present field-proven protocols for the separation of its enantiomers, and outline the analytical techniques required for the definitive confirmation of purity and absolute configuration. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical framework for working with this class of chiral compounds.

Structural Analysis and Stereoisomerism

The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry. Enantiomers, the pair of mirror-image stereoisomers, often exhibit profound differences in biological activity. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the synthesis and characterization of single-enantiomer drugs are paramount for ensuring safety and efficacy.

Molecular Structure of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

The molecule consists of a propan-1-ol backbone functionalized with an amino group at the C3 position and an oxan-4-ylmethyl substituent at the C2 position. The oxane ring, also known as tetrahydropyran, is a saturated six-membered heterocycle containing one oxygen atom.

Identification of the Chiral Center

A structural analysis reveals a single stereogenic center at the C2 position of the propanol backbone. This carbon atom is bonded to four distinct substituents:

-

A hydroxymethyl group (-CH₂OH)

-

An aminomethyl group (-CH₂NH₂)

-

A hydrogen atom (-H)

-

An oxan-4-ylmethyl group (-CH₂-[C₅H₁₀O])

The presence of this single chiral center gives rise to two stereoisomers: a pair of enantiomers, designated as (R)- and (S)-3-Amino-2-(oxan-4-ylmethyl)propan-1-ol. Molecules with one chiral center can exist as two stereoisomers, which are enantiomers.[1]

Synthetic Strategies for 1,3-Amino Alcohols

The synthesis of 1,3-amino alcohols is a well-researched area, offering pathways to both racemic mixtures and enantiomerically enriched products.[2][3]

Racemic Synthesis

A common strategy for producing the racemic mixture involves a multi-step synthesis starting from commercially available materials. For instance, a Prins cyclization between a homoallylic alcohol and an aldehyde can form the tetrahydropyran ring system, which can then be further functionalized.[4] Another approach could involve the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro and ester groups to yield the 1,3-amino alcohol backbone.

Asymmetric Synthesis

To avoid the inefficient separation of enantiomers, asymmetric synthesis is the preferred industrial strategy. This involves creating the chiral center with a specific configuration.

-

Substrate-Controlled Synthesis: Utilizing a chiral starting material (from the "chiral pool") that directs the stereochemical outcome of subsequent reactions.

-

Catalytic Asymmetric Synthesis: Employing a chiral catalyst to influence the stereochemistry of the reaction. For 1,3-amino alcohols, methods like Pd/sulfoxide-catalyzed allylic C-H amination or the diastereoselective reduction of β-hydroxy-N-sulfinyl imines have proven effective for similar structures.[5][6][7] The latter approach is particularly powerful as it can produce both syn- and anti-1,3-amino alcohols from a common intermediate by selecting the appropriate reducing agent.[5][6]

Chiral Resolution and Separation Protocols

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers. This process is known as chiral resolution.[8]

Protocol 1: Diastereomeric Salt Crystallization

This classical method remains one of the most robust and scalable techniques for chiral resolution.[8][9] It leverages the principle that diastereomers, unlike enantiomers, have different physical properties, including solubility.[9]

Causality: The basic amino group of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol allows it to react with a chiral acid to form a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and solubilities in a given solvent system, enabling their separation via fractional crystallization.

Step-by-Step Methodology:

-

Solubilization: Dissolve the racemic 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). The solvent choice is critical and often requires empirical screening to find conditions that maximize the solubility difference between the diastereomeric salts.

-

Addition of Resolving Agent: Add one molar equivalent of a chiral resolving agent, such as (S)-(+)-mandelic acid or (R,R)-(+)-tartaric acid, to the solution.[8] The choice of resolving agent is crucial for forming crystalline salts.

-

Crystallization: Slowly cool the solution, with gentle agitation, to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation: Isolate the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove residual mother liquor.

-

Liberation of Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomerically enriched amino alcohol.

-

Extraction: Extract the free amino alcohol into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

-

Purity Check (Self-Validation): Analyze the enantiomeric purity of the product using analytical chiral HPLC (see Section 4.1). Also, analyze the mother liquor to confirm it is enriched in the other enantiomer.

Protocol 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)

For smaller scale separations or when crystallization fails, preparative chiral HPLC is a powerful alternative. This technique uses a chiral stationary phase (CSP) to physically separate the enantiomers.

Causality: The CSP is composed of a chiral molecule immobilized on a solid support (typically silica gel). As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[10] One enantiomer will have a stronger or more prolonged interaction with the CSP, causing it to travel more slowly through the column and elute later, thus achieving separation.[10] For amino alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type CSPs are often effective due to their ability to engage in hydrogen bonding and π-π interactions.[10][11]

Step-by-Step Methodology:

-

Column and Mobile Phase Selection: Select an appropriate chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or a Pirkle-type column). Develop a mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), that provides good resolution and reasonable retention times.[10]

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration.

-

Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect the eluent in fractions as the two separated enantiomer peaks are detected (typically by UV absorbance).

-

Solvent Removal: Combine the fractions containing each pure enantiomer and remove the solvent under reduced pressure.

-

Purity Check (Self-Validation): Re-inject a small sample of each isolated enantiomer onto an analytical chiral HPLC column to confirm its enantiomeric purity.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and absolute configuration of the separated stereoisomers.

Determination of Enantiomeric Purity

Analytical chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a sample.

Protocol: Analytical Chiral HPLC

-

Method Development: Using an analytical-scale chiral column, screen various mobile phases to achieve baseline separation of the two enantiomer peaks.

-

Analysis: Inject a dilute solution of the sample.

-

Quantification: Integrate the area of each peak. The enantiomeric excess is calculated as: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Table 1: Example Chiral HPLC Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| (S)-enantiomer | 8.52 | 995,000 | \multirow{2}{*}{99.0%} |

| (R)-enantiomer | 10.14 | 5,000 | |

Confirmation of Absolute Configuration

Determining which peak corresponds to the R-enantiomer and which to the S-enantiomer requires establishing the absolute configuration.

-

Single-Crystal X-ray Crystallography: This is the most definitive method for determining absolute configuration.[12][13][14] The technique requires growing a high-quality single crystal of the enantiomerically pure compound (or a derivative). The analysis of the diffraction pattern, particularly the effects of anomalous dispersion, allows for the unambiguous assignment of the three-dimensional arrangement of atoms in space.[12][15][16]

-

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[17][] This experimental spectrum is then compared to a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., the R-enantiomer).[17][19] A match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration for molecules in solution, which is advantageous when crystallization is difficult.[19][20]

Conclusion

The stereoisomers of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol represent a classic challenge in pharmaceutical chemistry: the control and verification of a single chiral center. This guide has provided a comprehensive framework, grounded in established scientific principles, for the synthesis, separation, and definitive characterization of its (R)- and (S)-enantiomers. By integrating robust synthetic strategies with proven resolution protocols and rigorous analytical validation, researchers can confidently produce and verify the stereoisomerically pure compounds necessary for advancing drug discovery and development programs.

References

-

Title: Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C 2 -Symmetric Annelated Heptathiophene and a D 2 - Source: ACS Publications URL: [Link]

-

Title: Determination Techniques for Absolute Configuration of Chiral Compound Source: Creative Biolabs URL: [Link]

-

Title: Determination of absolute configuration of chiral molecules using vibrational optical activity: a review Source: PubMed URL: [Link]

-

Title: The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy Source: PubMed URL: [Link]

-

Title: Asymmetric synthesis of syn- and anti-1,3-amino alcohols Source: PubMed URL: [Link]

-

Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride Source: AKJournals URL: [Link]

-

Title: Chiral Columns for enantiomer separation by HPLC Source: Sumika Chemical Analysis Service URL: [Link]

-

Title: Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols Source: ACS Publications URL: [Link]

-

Title: Progress on the Synthesis of 1,3-Amino Alcohol Source: SIOC Journals URL: [Link]

-

Title: Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters Source: AIR Unimi URL: [Link]

-

Title: Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs Source: PMC URL: [Link]

-

Title: Chiral resolution Source: Wikipedia URL: [Link]

-

Title: HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents Source: Oxford Academic URL: [Link]

-

Title: CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation Source: ResearchGate URL: [Link]

-

Title: 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods Source: Georg Thieme Verlag KG URL: [Link]

-

Title: The use of X-ray crystallography to determine absolute configuration Source: ResearchGate URL: [Link]

-

Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: SpringerLink URL: [Link]

-

Title: Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines Source: White Rose eTheses Online URL: [Link]

-

Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

-

Title: Absolute Configuration of Small Molecules by Co‐Crystallization Source: PMC - NIH URL: [Link]

-

Title: Resolution of a Chiral β‐Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular‐Level Insights Into Solution‐Phase Clusters Source: PMC URL: [Link]

-

Title: Absolute structure and absolute configuration Source: IUCr Journals URL: [Link]

-

Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

-

Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]

- Title: US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ...

-

Title: Draw the stereoisomers of the following amino acids. Indicate pai... Source: Study Prep in Pearson+ URL: [Link]

-

Title: Stereochemistry of Amino Acids Source: Chemistry LibreTexts URL: [Link]

Sources

- 1. Draw the stereoisomers of the following amino acids. Indicate pai... | Study Prep in Pearson+ [pearson.com]

- 2. Progress on the Synthesis of 1,3-Amino Alcohol [sioc-journal.cn]

- 3. air.unimi.it [air.unimi.it]

- 4. Tetrahydropyran synthesis [organic-chemistry.org]

- 5. Asymmetric synthesis of syn- and anti-1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. scas.co.jp [scas.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. journals.iucr.org [journals.iucr.org]

- 17. pubs.acs.org [pubs.acs.org]

- 19. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jascoinc.com [jascoinc.com]

Solubility profile of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol in organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility profile of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is extremely limited. This guide, therefore, serves as a comprehensive methodological framework for its determination. As a Senior Application Scientist, the objective is to provide the scientific community with the principles, protocols, and predictive insights required to characterize this and other novel molecules. The narrative explains the causality behind experimental choices, grounding them in established analytical chemistry and pharmaceutical science principles.

Introduction: Structural Analysis and Predicted Solubility Behavior

3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is a novel amino alcohol characterized by three key functional groups: a primary amine (-NH₂), a primary alcohol (-OH), and an oxane (tetrahydropyran) ring. This unique combination dictates its physicochemical properties and, consequently, its solubility.

-

Polar Moieties: The amine and hydroxyl groups are capable of hydrogen bonding, suggesting a predisposition for solubility in polar solvents. The ether linkage in the oxane ring can also act as a hydrogen bond acceptor.

-

pH-Dependent Ionization: The primary amine (a weak base) will become protonated (-NH₃⁺) under acidic conditions. This formation of a salt dramatically increases polarity and aqueous solubility.

-

Non-Polar Backbone: The propane and oxane ring introduce non-polar, aliphatic character, which will influence solubility in less polar organic solvents.

The fundamental principle of "like dissolves like" suggests that solubility will be highest in polar protic solvents and will vary across other organic solvents based on their polarity and hydrogen bonding capacity.[1]

Predicted Physicochemical Properties

A critical first step in any solubility study is to estimate the molecule's key physicochemical properties. While experimental validation is essential, these predictions guide solvent selection and analytical method development.

| Property | Predicted Value/Characteristic | Rationale & Implication for Solubility |

| Molecular Formula | C₉H₁₉NO₂ | - |

| Molecular Weight | 173.25 g/mol | A relatively low molecular weight generally favors solubility. |

| pKa (of conjugate acid) | ~9.5 - 10.5 | The amine group is basic. At pH values significantly below the pKa, the compound will exist primarily in its more soluble, protonated form. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar amino alcohols like 2-amino-2-methyl-1-propanol.[2][3] |

| logP (Octanol-Water Partition Coefficient) | Low to Moderate | The presence of multiple polar groups suggests it will not be highly lipophilic, favoring solubility in more polar systems. |

A Systematic Approach to Experimental Solubility Determination

A multi-tiered approach, beginning with qualitative screening and progressing to precise quantitative measurement, is the most efficient strategy for building a comprehensive solubility profile.

Workflow for Solubility Profile Generation

The following diagram outlines the logical flow for a comprehensive solubility assessment, from initial screening to final data analysis.

Caption: Workflow for determining a compound's solubility profile.

Recommended Solvents for Screening

Selecting a diverse set of solvents is crucial for understanding the full solubility profile. The following solvents are recommended, categorized by their properties. This approach ensures a broad polarity range is tested.[4]

| Class | Solvent | Rationale |

| Polar Protic | Water (pH 3, 7, 9) | Essential for pharmaceutical relevance; pH variation assesses the impact of the amino group's ionization. |

| Methanol | Polar alcohol, excellent H-bond donor/acceptor. | |

| Ethanol | Common pharmaceutical solvent, slightly less polar than methanol. | |

| Isopropanol (IPA) | A secondary alcohol, often used in formulations. | |

| Polar Aprotic | Acetone | Ketone, good dipole moment, H-bond acceptor. |

| Acetonitrile (ACN) | Common HPLC mobile phase component, useful for analytical compatibility. | |

| Tetrahydrofuran (THF) | Cyclic ether, often a stronger solvent for larger molecules. | |

| Dimethyl Sulfoxide (DMSO) | Highly polar, powerful solvent, though may be difficult to remove. | |

| Non-Polar | Dichloromethane (DCM) | Chlorinated solvent, effective for moderately polar compounds. |

| Toluene | Aromatic hydrocarbon, representative of non-polar systems. | |

| Hexane / Heptane | Aliphatic hydrocarbons, represent the extreme of non-polarity. |

Experimental Protocols: Ensuring Trustworthiness and Accuracy

The following protocols are designed to be self-validating systems, incorporating best practices for generating reliable and reproducible solubility data.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly estimate solubility across a range of solvents to prioritize which ones to use for quantitative analysis.

Methodology:

-

Preparation: Label a series of small, clear glass vials (e.g., 1.5 mL) for each selected solvent.

-

Analyte Addition: Add approximately 2-5 mg of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol to each vial. The exact mass is not critical, but it should be consistent.

-

Solvent Addition: Add the solvent dropwise (e.g., 100 µL increments) up to a total volume of 1 mL.[1][5]

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Classification:

-

Soluble: No visible solid after adding 1 mL.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: No apparent change in the amount of solid material.

-

Protocol 2: Quantitative Thermodynamic Solubility (Isothermal Saturation Method)

Objective: To determine the precise saturation solubility (thermodynamic equilibrium) of the compound in a given solvent at a controlled temperature. This method is considered the gold standard.[6][7]

Causality Behind Choices: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving a true equilibrium.[8] Using an excess of the solid ensures saturation is reached.[9] A 24-48 hour equilibration time is standard to ensure even slowly dissolving compounds reach equilibrium.[9] HPLC-UV is the preferred analytical method due to its high sensitivity, specificity, and wide availability in pharmaceutical labs.[7][10]

Workflow Diagram: Isothermal Saturation Method

Caption: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology:

-

Preparation: Add an excess amount of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol to a glass vial. "Excess" means enough solid will visibly remain after equilibration (e.g., 10-20 mg).

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

-

Equilibration: Seal the vial tightly to prevent evaporation. Place it in a temperature-controlled shaker or on a stirring plate set to a constant temperature (e.g., 25°C). Agitate for 24 to 48 hours.[9]

-

Phase Separation: After equilibration, let the vials stand for a short period to allow larger particles to settle. To separate the saturated liquid phase from the excess solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. For viscous solvents or very fine particles, filtering the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) is required to ensure no solid particles are transferred.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical calibration curve. Record the dilution factor precisely.[9]

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method.

-

Calculation: Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the original concentration in the saturated solution.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Safety and Handling Precautions

While specific toxicology data for 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol is unavailable, data from analogous amino alcohols like 3-Amino-1-propanol and 2-Amino-2-methyl-1-propanol indicate that compounds in this class should be handled with care. They can be irritants to the skin and eyes and may be harmful if swallowed.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[11] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[11]

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the complete solubility profile of 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol. By predicting its behavior based on its chemical structure and then systematically applying proven qualitative and quantitative experimental protocols, researchers can generate the high-quality data essential for applications in drug development, formulation science, and chemical research. The emphasis on methodological rigor, from precise execution of the isothermal saturation method to careful safety considerations, ensures that the resulting solubility profile is both accurate and reliable.

References

- BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- PMC. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.

- Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Unknown. A review of methods for solubility determination in biopharmaceutical drug characterisation.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- TAPI. (2018). Solving solubility issues in modern APIs.

- Emmace. Solubility and chemical quantification of APIs/drugs.

- Chemistry LibreTexts. (2023). Solubility of Organic Compounds.

- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol.

- Central Drug House (P) Ltd. 3-AMINO-1-PROPANOL CAS No 156-87-6 - Safety Data Sheet.

- Cole-Parmer. (2005). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%.

- ECHEMI. 3-Amino-1-propanol SDS, 156-87-6 Safety Data Sheets.

- ECHEMI. 2-Amino-2-methyl-1-propanol SDS, 124-68-5 Safety Data Sheets.

- OSHA. (2020). 2-AMINO-2-METHYLPROPANOL.

Sources

- 1. chem.ws [chem.ws]

- 2. 2-AMINO-2-METHYLPROPANOL | Occupational Safety and Health Administration [osha.gov]

- 3. echemi.com [echemi.com]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tapi.com [tapi.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 3-Amino-2-(oxan-4-ylmethyl)propan-1-ol: A Versatile Building Block for Drug Discovery

Introduction